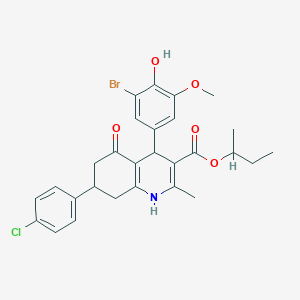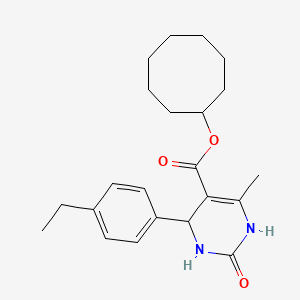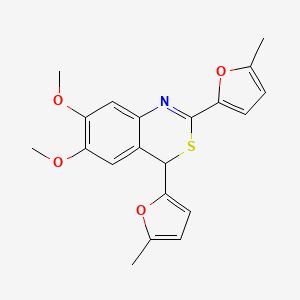![molecular formula C16H28ClNO B5116737 N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, also known as IPPH, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic stimulant that is commonly used in scientific research. IPPH is known for its ability to increase focus and concentration, making it a popular choice for researchers studying cognitive function and attention deficit disorders.
Mechanism of Action
The mechanism of action of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and attention.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can improve cognitive function and focus. It has also been shown to increase heart rate and blood pressure, which can be a concern for individuals with cardiovascular issues.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride in lab experiments is its ability to increase focus and concentration, which can be useful in a variety of research studies. However, its effects on heart rate and blood pressure can be a limitation, particularly for studies involving cardiovascular function.
Future Directions
There are a number of future directions for research involving N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride. One area of interest is its potential use in the treatment of attention deficit disorders, such as ADHD. Researchers are also interested in studying the long-term effects of this compound use, particularly in terms of its impact on cardiovascular health. Additionally, there is interest in exploring the potential use of this compound in other areas, such as sports performance enhancement and cognitive enhancement for healthy individuals.
In conclusion, this compound, or this compound, is a synthetic stimulant that is commonly used in scientific research. It has been shown to increase focus and concentration, making it a popular choice for researchers studying cognitive function and attention deficit disorders. While it has a number of advantages for lab experiments, its effects on heart rate and blood pressure can be a limitation. Nonetheless, there are a number of future directions for research involving this compound, particularly in the areas of ADHD treatment, long-term effects, and potential use in sports performance enhancement and cognitive enhancement for healthy individuals.
Synthesis Methods
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride is synthesized through a multi-step process that involves the reaction of 3-isopropylphenol with 3-chloropropylamine. The resulting intermediate is then reacted with butylamine to form the final product, which is purified and isolated as a hydrochloride salt.
Scientific Research Applications
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to increase dopamine levels in the brain, which can improve cognitive function and focus. Researchers have also studied the effects of this compound on attention deficit disorders, such as ADHD, and have found promising results.
Properties
IUPAC Name |
N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c1-4-5-10-17-11-7-12-18-16-9-6-8-15(13-16)14(2)3;/h6,8-9,13-14,17H,4-5,7,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWCMKMGXAXYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC(=C1)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5116676.png)
![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)
![5-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5116705.png)
![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116728.png)

